3-Chloro-2-{2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]phenoxy}-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Cl2F3N3O2/c21-13-7-5-11(6-8-13)17-27-28-18(30-17)14-3-1-2-4-16(14)29-19-15(22)9-12(10-26-19)20(23,24)25/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAWVTSEVUXCSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)Cl)OC4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Cl2F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-{2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]phenoxy}-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. A general approach includes:
Formation of the Oxadiazole Ring: : The 1,3,4-oxadiazole ring is often synthesized via the cyclization of hydrazides with carbon disulfide or other suitable reagents under reflux conditions.
Aromatic Substitution: : The chlorophenyl group is introduced through electrophilic aromatic substitution, ensuring regioselectivity.
Coupling Reaction: : The phenoxy linkage is formed using coupling reactions such as the Ullmann reaction or Buchwald-Hartwig amination.
Final Assembly: : The trifluoromethylated pyridine ring is incorporated through nucleophilic substitution or other suitable strategies.
Industrial Production Methods
In an industrial setting, the production methods might be scaled up using automated reactors and optimized for higher yield and purity. Methods such as continuous flow chemistry or microwave-assisted synthesis could be employed to improve efficiency and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially altering the oxadiazole ring or the phenyl groups.
Reduction: : Reduction reactions may target the chlorinated phenyl groups or the pyridine ring.
Substitution: : Both electrophilic and nucleophilic substitution reactions are possible, depending on the reactive sites.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: : Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: : Bases like sodium hydride or potassium tert-butoxide, along with suitable electrophiles or nucleophiles.
Major Products
Oxidation: : Products might include oxidized oxadiazole derivatives or quinones.
Reduction: : Reduced derivatives such as amines or hydrogenated rings.
Substitution: : A variety of substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In the realm of chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its versatile reactive sites allow for a range of chemical transformations, making it valuable in organic synthesis.
Biology
In biological research, it might be employed as a probe or a scaffold for the development of biologically active molecules. Its unique structure could interact with various biological targets.
Medicine
Medicinally, derivatives of this compound might exhibit pharmacological activities such as anti-inflammatory, anti-cancer, or antimicrobial properties. Research often focuses on optimizing these activities through structural modifications.
Industry
Industrial applications could include its use in the development of advanced materials, coatings, or agrochemicals. Its chemical stability and reactivity are advantageous in these fields.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in a medicinal context, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would vary, but could include inhibition of enzymes, receptor antagonism, or disruption of cellular pathways.
Comparison with Similar Compounds
Structural Analogs with Pyridine and Phenoxy-Oxadiazole Moieties
Key Compounds (from and ):
Analysis :
- Electron-withdrawing substituents (e.g., -NO₂ in 7e) reduce melting points compared to the oxadiazole-containing target compound, suggesting higher crystallinity in the latter due to hydrogen bonding with the oxadiazole ring .
- Thioether-modified oxadiazole in ’s compound enhances herbicidal activity, implying that sulfur-containing substituents may improve bioactivity in pyridine derivatives .
Oxadiazole-Containing Pyridines in Drug Discovery ( and )
Analysis :
- 4-Chlorophenyl vs. 4-fluorophenyl : Fluorine’s electronegativity enhances membrane permeability, improving anticancer activity in ’s compounds .
- Oxadiazole-indole hybrids () show strong receptor binding, suggesting that fused heterocycles can optimize target engagement .
Substituent Effects on Physicochemical Properties ()
Analysis :
- Halogen exchange : Bromine’s larger atomic size may reduce solubility compared to chlorine, impacting formulation in agrochemicals .
- Amino-oxy substituents (e.g., piperidine) increase basicity, which could enhance soil adsorption in herbicidal applications .
Agrochemical Potential
- Crop safety : Thioether modifications (e.g., -SCH₂C≡CH) in oxadiazole derivatives reduce phytotoxicity, a critical advantage for field use .
Drug Development Insights
Biological Activity
The compound 3-Chloro-2-{2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]phenoxy}-5-(trifluoromethyl)pyridine is a derivative of oxadiazole and pyridine that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including anticancer properties and mechanisms of action.
Chemical Structure
The molecular structure of the compound can be summarized as follows:
- IUPAC Name: this compound
- Molecular Formula: C16H12ClF3N2O2
- Molecular Weight: 360.73 g/mol
Biological Activity Overview
Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit a wide range of biological activities including anticancer, antibacterial, and anti-inflammatory effects. The following sections detail specific findings related to the compound's biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazole possess significant anticancer properties. For example:
- In vitro Studies: A study evaluated several oxadiazole derivatives against various cancer cell lines. The compound displayed notable growth inhibition percentages (PGIs) against multiple lines including SNB-19 and OVCAR-8, with PGIs exceeding 85% in some cases .
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H460 | 75.99% |
The mechanisms through which this compound exerts its anticancer effects include:
- Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells by activating caspase pathways.
- Inhibition of Cell Proliferation: It interferes with cell cycle progression, leading to reduced proliferation rates in tumor cells.
- Targeting Specific Pathways: It has been suggested that oxadiazole derivatives can inhibit critical signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway .
Antibacterial Activity
In addition to anticancer properties, studies have shown that oxadiazole derivatives also possess antibacterial activity:
- Gram-positive Bacteria: Compounds similar to the one have shown effectiveness against Gram-positive bacteria, indicating potential use in treating bacterial infections .
Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Anticancer | Significant inhibition of cancer cell lines |
| Antibacterial | Effective against Gram-positive bacteria |
| Anti-inflammatory | Potential reduction in inflammatory markers |
Case Studies
Several case studies have highlighted the efficacy of oxadiazole derivatives in clinical and laboratory settings:
- Anticancer Screening: A comprehensive screening of N-Aryl oxadiazole derivatives revealed that modifications on the oxadiazole ring significantly enhance anticancer potency against various human tumor cell lines .
- Safety and Toxicity Assessments: In vitro cytotoxicity tests on human cell lines (e.g., HeLa) demonstrated that many synthesized compounds exhibited low toxicity while maintaining high efficacy against cancer cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-Chloro-2-{2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]phenoxy}-5-(trifluoromethyl)pyridine?
- Methodology : The oxadiazole core can be synthesized via cyclization of a hydrazide intermediate using phosphorus oxychloride (POCl₃) at 120°C . For the pyridine moiety, halogenation and nucleophilic aromatic substitution (e.g., phenoxy group introduction) are key steps. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for isolating the target compound.
- Validation : Confirm intermediate structures using LC-MS and compare retention times with known analogs (e.g., 4-[5-(Trifluoromethyl)pyrid-2-yl]benzonitrile from ).
Q. How should researchers characterize the compound’s structure and purity?
- Spectroscopic Analysis :
- NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl at pyridine C5, oxadiazole C5-phenyl linkage). Reference spectral data for related compounds (e.g., 3-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,4-dione in ).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺.
- Purity : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold (as per ).
Q. What safety precautions are critical during handling?
- Hazard Mitigation : Wear nitrile gloves, goggles, and lab coats. Avoid inhalation (use fume hoods) due to potential respiratory irritation from trifluoromethyl and chloro groups .
- Storage : Store in airtight containers at 4°C, away from light (prevents oxadiazole ring degradation).
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Process Design :
- Use continuous flow chemistry (e.g., ’s automated systems) to control temperature and reagent stoichiometry, minimizing side reactions.
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps.
- Yield Analysis : Compare batch vs. flow synthesis outputs using ANOVA (p < 0.05 significance).
Q. How to resolve contradictions in spectral data (e.g., unexpected NOE correlations in NMR)?
- Case Study : If NOE data suggests non-planar oxadiazole-phenoxy conformations, perform DFT calculations (B3LYP/6-31G*) to model rotational barriers . Cross-validate with X-ray crystallography (e.g., methods in for imidazo-pyridine analogs).
Q. What computational methods predict the compound’s electronic properties?
- Approach :
- Use Gaussian 16 for HOMO-LUMO gap calculations to assess charge-transfer potential (relevant for fluorescence studies, as in ).
- Molecular docking (AutoDock Vina) to screen for bioactivity (e.g., binding to cytochrome P450 enzymes).
Q. How to address discrepancies in biological activity across studies?
- Hypothesis Testing :
- Purity Reassessment: Reproduce assays with HPLC-validated batches (e.g., ’s 95% purity standard).
- Solvent Effects: Test activity in polar (DMSO) vs. non-polar (THF) solvents to identify false negatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
